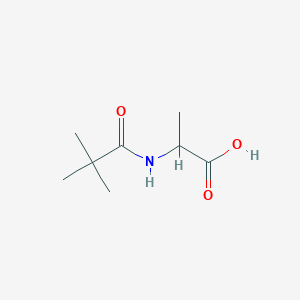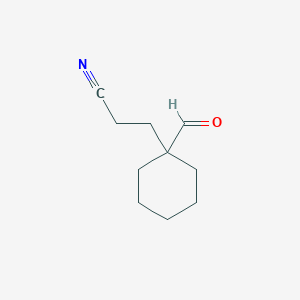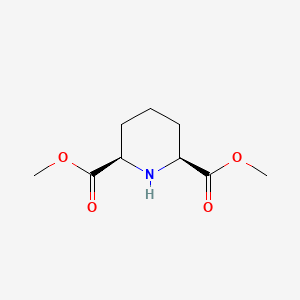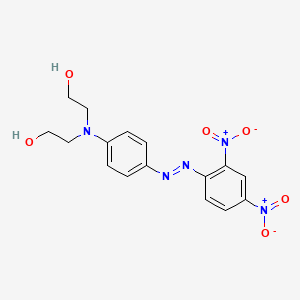![molecular formula C13H12ClNO B3370995 2-Chloro-7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one CAS No. 59958-83-7](/img/structure/B3370995.png)
2-Chloro-7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one
Overview
Description
2-Chloro-7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one is a chemical compound with the molecular formula C13H12ClNO and a molecular weight of 233.7 g/mol . This compound is part of the indole family, which is known for its significant biological and pharmacological properties . It is a light yellow solid at room temperature .
Preparation Methods
The synthesis of 2-Chloro-7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one can be achieved through various synthetic routes. One common method involves the reaction of cycloheptanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the corresponding tricyclic indole, which can then be chlorinated to produce the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
2-Chloro-7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one undergoes various chemical reactions, including:
Scientific Research Applications
2-Chloro-7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
2-Chloro-7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one can be compared with other similar compounds such as:
7,8,9,10-Tetrahydro-5H-cyclohepta[b]indol-6-one: This compound lacks the chlorine atom, which may result in different chemical reactivity and biological activity.
2-Bromo-7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one: The presence of a bromine atom instead of chlorine can lead to variations in its chemical and biological properties.
6,7,8,9-Tetrahydro-5H-cyclohepta[b]indol-6-one:
Properties
IUPAC Name |
2-chloro-7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-8-5-6-11-10(7-8)9-3-1-2-4-12(16)13(9)15-11/h5-7,15H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSINKHBQGNMSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C3=C(N2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one oxime](/img/structure/B3371007.png)
